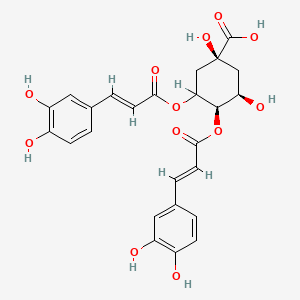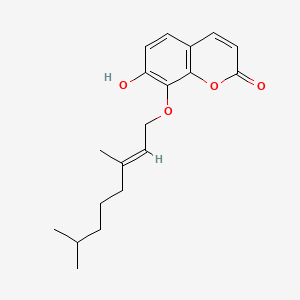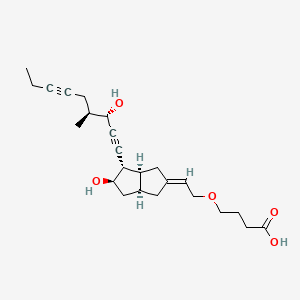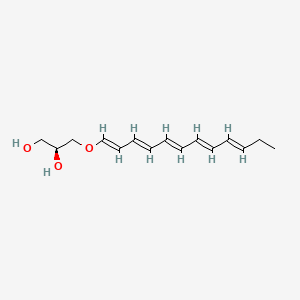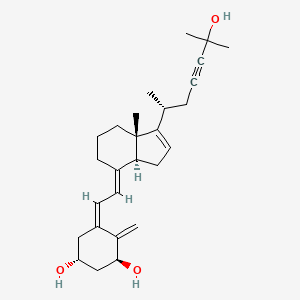![molecular formula C33H39N3O5 B1231315 (R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-140723 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PD-140723 involves several synthetic routes, each with specific reaction conditions. One common method involves the use of palladium precursors and various preparation techniques such as chemical reduction, deposition-precipitation, and impregnation . These methods are chosen based on the desired properties of the final product, such as particle size and dispersion.
Industrial Production Methods: In industrial settings, the production of PD-140723 often involves large-scale chemical processes that ensure high yield and purity. Techniques such as co-impregnation and sequential impregnation are commonly used to optimize the activity and selectivity of the compound .
Chemical Reactions Analysis
Types of Reactions: PD-140723 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in various fields.
Common Reagents and Conditions: Common reagents used in the reactions involving PD-140723 include palladium on carbon, phenyl bromide, and various ligands such as phosphines and amine bases . The reaction conditions often involve ambient temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions involving PD-140723 depend on the specific reaction conditions and reagents used. For example, in oxidative addition reactions, the products often include aryl halides and other substituted compounds .
Scientific Research Applications
PD-140723 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various synthetic methodologies such as the Heck reaction and cross-coupling reactions In industry, it is used in the production of fine chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of PD-140723 involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it facilitates the formation and breaking of chemical bonds through processes such as oxidative addition and reductive elimination . The molecular targets often include aryl halides and other reactive intermediates.
Comparison with Similar Compounds
PD-140723 is unique compared to other similar compounds due to its specific catalytic properties and reaction mechanisms. Similar compounds include other palladium-based catalysts such as palladium on carbon and palladium nanoparticles . PD-140723 stands out due to its higher activity and selectivity in certain reactions.
Conclusion
PD-140723 is a versatile compound with significant potential in various scientific research applications. Its unique properties and reaction mechanisms make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and enhance its utility in different fields.
Properties
Molecular Formula |
C33H39N3O5 |
|---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(3R)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33-/m1/s1 |
InChI Key |
PGOLWKTUHWHYJS-HMYZUHDZSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Synonyms |
eta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid PD 140548 PD-140548 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


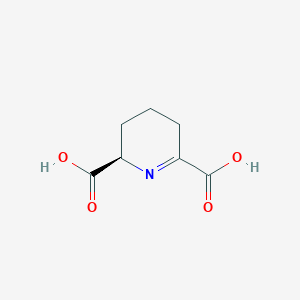
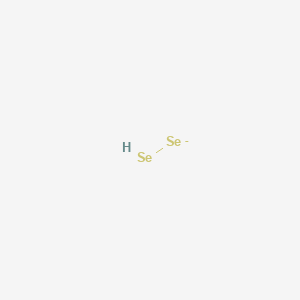



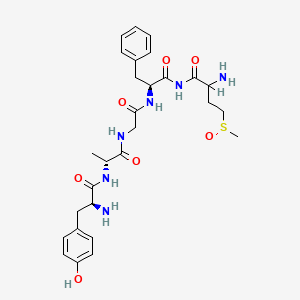
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
